Superior Pro-Angiogenic Activity of threo-Guaiacylglycerol-8-O-4′-Coniferyl Ether (tGGCE) Relative to Erythro Isomer (eGGCE)
In a direct head-to-head comparison, threo-guaiacylglycerol-8-O-4′-(coniferyl alcohol) ether (tGGCE) exhibited greater pro-angiogenic activity than its erythro stereoisomer (eGGCE) in human microvascular endothelial cell tube formation assays [1]. The study explicitly states that eGGCE is less active than tGGCE, with both compounds promoting in vitro angiogenesis in the μM to nM range [1]. The threo stereoisomer demonstrates enhanced endothelial cell proliferation and tube formation on Matrigel [1].
| Evidence Dimension | Pro-angiogenic activity |
|---|---|
| Target Compound Data | tGGCE (threo derivative): Pro-angiogenic activity in μM to nM range |
| Comparator Or Baseline | eGGCE (erythro derivative): Pro-angiogenic activity in μM to nM range, explicitly stated as less active than tGGCE |
| Quantified Difference | eGGCE less active than tGGCE; exact fold-difference not numerically quantified in the abstract but directionality confirmed |
| Conditions | Human microvascular endothelial cell (HMVEC) tube formation assay on Matrigel; endothelial cell proliferation assay |
Why This Matters
For angiogenesis research and pro-angiogenic drug discovery programs, the threo stereoisomer provides superior potency, enabling lower effective concentrations in experimental models.
- [1] Jiang Y, et al. Promotion of mammalian angiogenesis by neolignans derived from soybean extracellular fluids. PLoS ONE. 2018;13(5):e0196843. View Source
